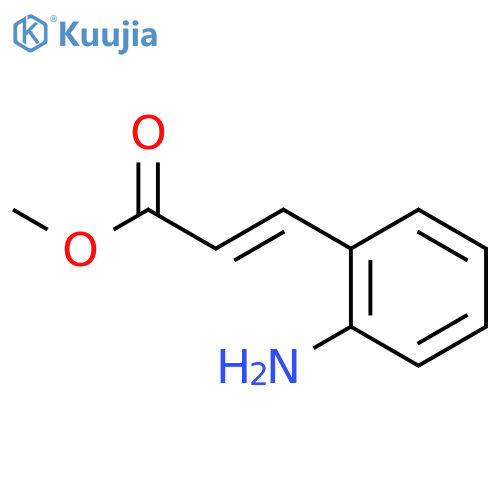Cas no 1664-62-6 (Methyl 3-(2-aminophenyl)acrylate)

1664-62-6 structure
商品名:Methyl 3-(2-aminophenyl)acrylate
CAS番号:1664-62-6
MF:C10H11NO2
メガワット:177.199842691422
MDL:MFCD00031415
CID:1037013
PubChem ID:11240788
Methyl 3-(2-aminophenyl)acrylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(2-aminophenyl)acrylate
- 2-aminocinnamic acid methyl ester
- 3-(2-Aminophenyl)-2-propenoic acid methyl ester
- Methyl 2-aminocinnamate
- Methyl o-aminocinnamate
- 3-(2-Aminophenyl)propenoic acid methyl ester
- methyl3-(2-aminophenyl)acrylate
- 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester
- TUQBDQPPBVABFN-VOTSOKGWSA-N
- 8474AA
- 2-Aminobenzeneacrylic acid methyl ester
- (E)-methyl 3-(2-aminophenyl)acrylate
- methyl (E)-3-(2-aminophenyl)acrylate
- 2-Amino-trans-cinnamic acid methyl ester
- methyl (E)-3-(2-aminophenyl)propenoate
- AX8232361
- methyl (2E)-3-(2-aminophenyl)prop-2-enoate
- 3-(2
- s10571
- EN300-1453733
- DS-4634
- MFCD00031415
- 2-Propenoic acid, 3-(2-aminophenyl)-, methyl ester, (E)-
- Methyl (E)-3-(2-aminophenyl)prop-2-enoate
- BAA66462
- CS-0102068
- W18708
- SCHEMBL1021319
- SCHEMBL1178738
- AMY4858
- AKOS016008906
- (E)-methyl3-(2-aminophenyl)acrylate
- 1664-62-6
- 88939-75-7
-
- MDL: MFCD00031415
- インチ: 1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+
- InChIKey: TUQBDQPPBVABFN-VOTSOKGWSA-N
- ほほえんだ: O(C([H])([H])[H])C(/C(/[H])=C(\[H])/C1=C([H])C([H])=C([H])C([H])=C1N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 177.07900
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.160±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 67 ºC
- ようかいど: 微溶性(1.4 g/l)(25ºC)、
- PSA: 52.32000
- LogP: 2.03620
Methyl 3-(2-aminophenyl)acrylate セキュリティ情報
Methyl 3-(2-aminophenyl)acrylate 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Methyl 3-(2-aminophenyl)acrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172708-1g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 97% | 1g |
¥615 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172708-100mg |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 97% | 100mg |
¥146 | 2023-04-15 | |
| Fluorochem | 075519-250mg |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 250mg |
£41.00 | 2022-03-01 | |
| Chemenu | CM250137-1g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 1g |
$125 | 2021-06-16 | |
| Alichem | A019116995-5g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 5g |
383.76 USD | 2021-05-31 | |
| Chemenu | CM250137-25g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 25g |
$1122 | 2021-06-16 | |
| Ambeed | A140635-10g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 97% | 10g |
$281.0 | 2025-02-24 | |
| abcr | AB313209-10 g |
Methyl 3-(2-aminophenyl)acrylate, 95%; . |
1664-62-6 | 95% | 10g |
€1083.20 | 2023-06-21 | |
| Chemenu | CM250137-5g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 5g |
$345 | 2022-06-12 | |
| Chemenu | CM250137-25g |
Methyl 3-(2-aminophenyl)acrylate |
1664-62-6 | 95% | 25g |
$1122 | 2022-06-12 |
Methyl 3-(2-aminophenyl)acrylate 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
1664-62-6 (Methyl 3-(2-aminophenyl)acrylate) 関連製品
- 65198-02-9(Methyl 4-aminocinnamate)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1664-62-6)Methyl 3-(2-aminophenyl)acrylate

清らかである:99%
はかる:10g
価格 ($):253.0